Specific Scientific Field: Analytical Chemistry
Summary of the Application: 2,2,2-Trifluoroethyl Chloroformate is used as a rapid derivatizing reagent of amino acids for fast enantiomer separation by gas chromatography .
Methods of Application or Experimental Procedures: Amino acids are rapidly derivatized into N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl esters for enantiomer separation by chiral phase capillary gas chromatography .
Results or Outcomes: All the derivatives showed considerable reduction in retention times compared with N(O)-ethoxycarbonyl ethyl ester derivatives with almost complete separation of their enantiomers .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,2,2-Trifluoroethyl chloroformate is used as a derivatization reagent to produce primary and secondary aliphatic amines .
2,2,2-Trifluoroethyl chloroformate is an organic compound with the molecular formula C₃H₂ClF₃O₂ and a molecular weight of 162.49 g/mol. It is classified as a chloroformate derivative, characterized by the presence of a chloroformate functional group (-O-C(=O)-Cl) attached to a trifluoroethyl group (C₂H₂F₃). This compound is known for its reactivity and is primarily used as a derivatization reagent in organic synthesis and proteomics research .
2,2,2-Trifluoroethyl chloroformate is likely a hazardous compound due to the presence of the chloroformate group and the chlorine atoms. Specific data on its toxicity, flammability, and reactivity is not available in scientific literature, but general precautions for handling acyl chlorides should be followed:
While 2,2,2-Trifluoroethyl chloroformate is not widely studied for biological activity, its derivatives have been explored for potential applications in medicinal chemistry. The compound itself may exhibit toxicity due to the presence of chlorine and fluorine atoms, which can influence biological interactions. Safety data indicates that it can cause severe skin burns and eye damage upon contact, and inhalation can be harmful .
The synthesis of 2,2,2-Trifluoroethyl chloroformate typically involves the reaction of 2,2,2-Trifluoroethanol with phosgene or another chlorinating agent. The general reaction can be summarized as follows:
This method allows for the efficient production of 2,2,2-Trifluoroethyl chloroformate in laboratory settings .
The unique aspect of 2,2,2-Trifluoroethyl chloroformate lies in its trifluoromethyl group that enhances its reactivity compared to other chloroformates. This property makes it particularly valuable in specific synthetic applications where increased electrophilicity is desired .
Flammable;Corrosive;Acute Toxic